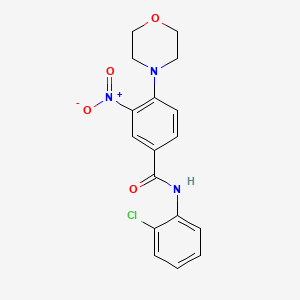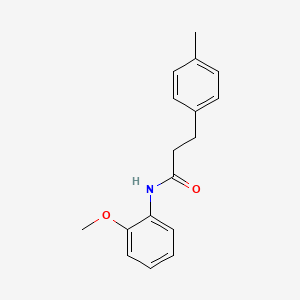![molecular formula C18H29ClN2O B4405845 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405845.png)
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Overview
Description
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as A-366, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. A-366 is a piperazine derivative that has been synthesized and studied for its ability to modulate the activity of certain proteins in the body. In
Mechanism of Action
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride works by binding to specific proteins in the body, including BRD4 and histone deacetylases (HDACs). By binding to these proteins, this compound can modulate their activity, leading to changes in gene expression and cellular function. This compound has been shown to have a high affinity for BRD4, making it a potent inhibitor of this protein. Additionally, this compound has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein it is targeting. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in certain cancer cell lines. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, this compound has been shown to have potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride in lab experiments is its high potency and specificity for certain proteins, such as BRD4 and HDACs. This makes it a valuable tool for studying the role of these proteins in disease. Additionally, the synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Careful dosing and monitoring is necessary to ensure the safety of researchers and experimental subjects.
Future Directions
There are several potential future directions for research on 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride. One area of interest is its potential therapeutic effects on neurological disorders, such as Alzheimer's disease. Additional studies are needed to further explore the neuroprotective effects of this compound and its potential as a treatment for neurological disorders. Another area of interest is the development of more potent and selective inhibitors of BRD4 and HDACs, which could have even greater therapeutic potential. Overall, the study of this compound and its effects on cellular function and disease has the potential to lead to new treatments and therapies for a variety of diseases.
Scientific Research Applications
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the progression of certain cancers. This compound has also been studied for its anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-5-6-17-14-15(2)13-16(3)18(17)21-12-11-20-9-7-19(4)8-10-20;/h5,13-14H,1,6-12H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRWMWMTNULWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCN2CCN(CC2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4405763.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4405771.png)



![1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4405801.png)


![1-[4-(4-bromo-2-isopropylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405831.png)
![2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4405837.png)

![5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4405869.png)
![1-(3-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4405873.png)
![4-{[(1-naphthylacetyl)amino]methyl}benzoic acid](/img/structure/B4405878.png)